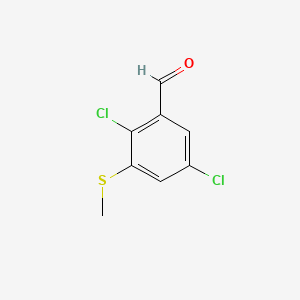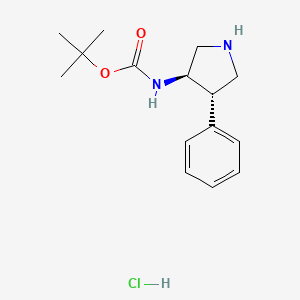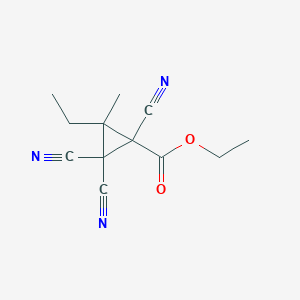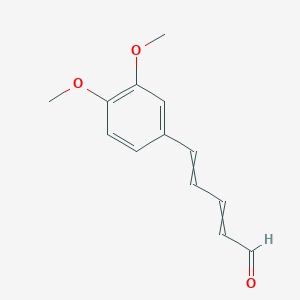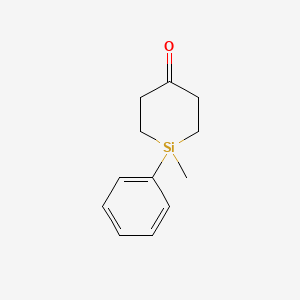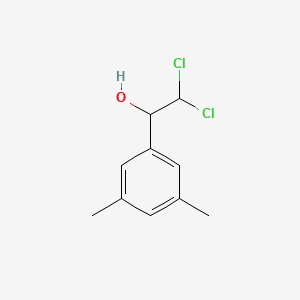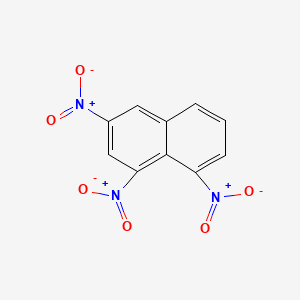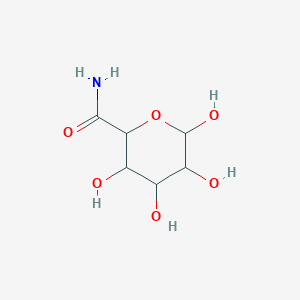
3,4,5,6-Tetrahydroxyoxane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5,6-Tetrahydroxyoxane-2-carboxamide is a chemical compound with the molecular formula C6H11NO6 and a molecular weight of 193.155 g/mol. It is characterized by the presence of multiple hydroxyl groups and a carboxamide group, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetrahydroxyoxane-2-carboxamide typically involves the reaction of a suitable precursor with hydroxylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound often employs large-scale hydroxylation processes using catalysts to enhance reaction efficiency. The amidation step is optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3,4,5,6-Tetrahydroxyoxane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxane-2-carboxylic acid derivatives.
Reduction: Formation of tetrahydroxyoxane-2-amine.
Substitution: Formation of various substituted oxane derivatives.
Aplicaciones Científicas De Investigación
3,4,5,6-Tetrahydroxyoxane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 3,4,5,6-Tetrahydroxyoxane-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with metabolic pathways by binding to active sites of enzymes, thereby altering their function and leading to various biological effects.
Comparación Con Compuestos Similares
3,4,5,6-Tetrahydroxyoxane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Indole-2-carboxamide: Contains a carboxamide group and is known for its enzyme inhibitory properties.
Uniqueness: 3,4,5,6-Tetrahydroxyoxane-2-carboxamide is unique due to its multiple hydroxyl groups and carboxamide functionality, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Propiedades
IUPAC Name |
3,4,5,6-tetrahydroxyoxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO6/c7-5(11)4-2(9)1(8)3(10)6(12)13-4/h1-4,6,8-10,12H,(H2,7,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIFKEWOFUNPBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)N)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50860772 |
Source


|
| Record name | 3,4,5,6-Tetrahydroxyoxane-2-carboxamide (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50860772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
